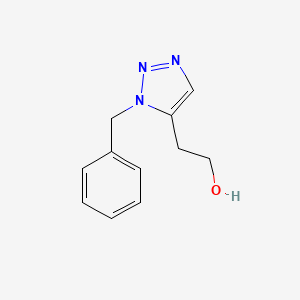

2-(3-Benzyltriazol-4-yl)ethanol

Cat. No. B1445806

Key on ui cas rn:

1619971-58-2

M. Wt: 203.24 g/mol

InChI Key: HIEBJAJYYYIJBG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08969555B2

Procedure details

Add isopropylmagnesium chloride (368 mL, 736.00 mmol) drop-wise to a solution of 2-but-3-ynoxytetrahydropyran (113.50 g, 736.00 mmol) in tetrahydrofuran (1.4 L) at 15° C., maintaining the internal temperature less than 20° C. Remove the ice-water bath, allow the temperature to warm to 25° C., and hold at that temperature for 20 min to ensure gas evolution is complete. Heat the reaction mixture to 30-35° C., and add benzyl azide (70 g, 525.71 mmol) drop-wise to the mixture over 2 h while ensuring benzyl azide concentration in the reaction mixture does not rise to appreciable levels by a method such as LCMS. After a 4 h stir, cool the reaction mixture to 25° C., and quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition. After a 16 h stir, dilute with methyltert-butyl ether (200 mL), separate the layers, and stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h. When greater than 98% conversion is achieved by a method such as LCMS, raise the pH of the reaction mixture to pH>10 via dropwise addition of 6 M sodium hydroxide (ca. 350 mL). Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL). Concentrate the combined organic layers in vacuo, and purify the resulting crude product by silica gel column chromatography, eluting with ethyl acetate, to afford the title compound (53 g, 50%) as an off-white solid. MS (m/z): 204.1 (M+1).

Identifiers

|

REACTION_CXSMILES

|

C([Mg]Cl)(C)C.[CH2:6]([O:10]C1CCCCO1)[CH2:7][C:8]#[CH:9].[CH2:17]([N:24]=[N+:25]=[N-:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[CH2:17]([N:24]1[C:8]([CH2:7][CH2:6][OH:10])=[CH:9][N:26]=[N:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

368 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Mg]Cl

|

|

Name

|

|

|

Quantity

|

113.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#C)OC1OCCCC1

|

|

Name

|

|

|

Quantity

|

1.4 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N=[N+]=[N-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After a 4 h stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temperature less than 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the ice-water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the reaction mixture to 30-35° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

benzyl azide concentration in the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool the reaction mixture to 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After a 16 h stir

|

|

Duration

|

16 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute with methyltert-butyl ether (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate the layers

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raise the pH of the reaction mixture to pH>10

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

via dropwise addition of 6 M sodium hydroxide (ca. 350 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the combined organic layers in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purify the resulting crude product by silica gel column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1N=NC=C1CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 53 g | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 49.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |